
calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt of a hexahydroxyheptanoic acid derivative. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of hexahydroxyheptanoic acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where the acid and calcium source are mixed and heated to facilitate the formation of the calcium salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure complete conversion and high purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored and controlled using automated systems. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a calcium supplement.
Industry: It is used in the production of specialty chemicals, food additives, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which affects enzyme activity and cellular processes. It also interacts with cell membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be compared with other similar compounds, such as:
Calcium gluconate: Another calcium salt with similar solubility and reactivity.
Calcium lactate: Used as a calcium supplement and in food applications.
Calcium ascorbate: Known for its antioxidant properties and use in vitamin C supplements.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide distinct chemical properties and reactivity compared to other calcium salts.
Properties
Molecular Formula |
C14H26CaO16 |
|---|---|
Molecular Weight |
490.42 g/mol |
IUPAC Name |
calcium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3+,4-,5-,6-;/m11./s1 |
InChI Key |
FATUQANACHZLRT-WXWVYBJSSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


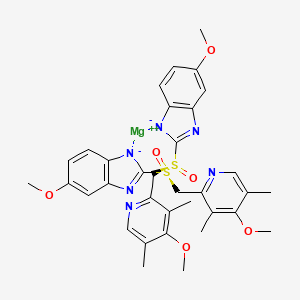

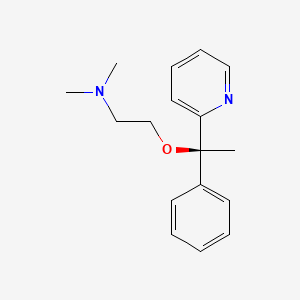
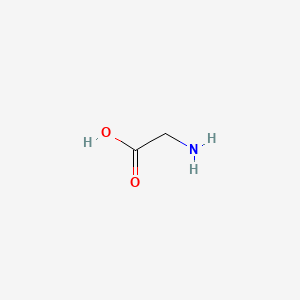
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B10761715.png)
![(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]](/img/structure/B10761718.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19E)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10761731.png)
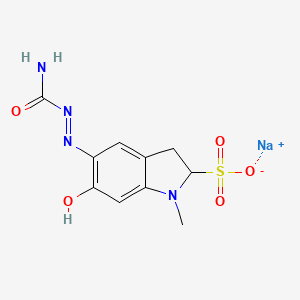
![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
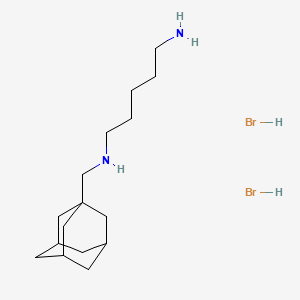
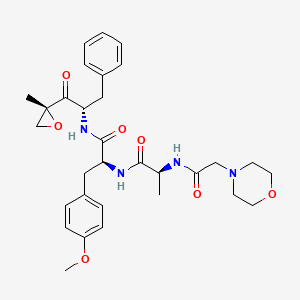
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10761767.png)
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
